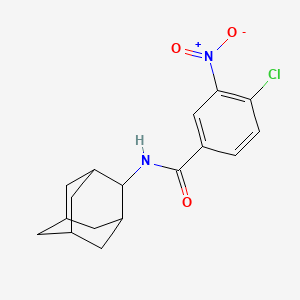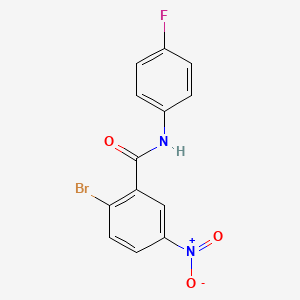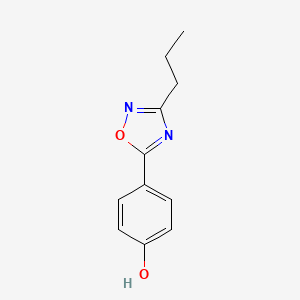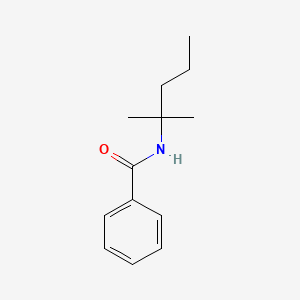
N-2-adamantyl-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-4-chloro-3-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of cancer research. ADAMANT is a small molecule inhibitor that has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.
Mechanism of Action
The mechanism of action of N-2-adamantyl-4-chloro-3-nitrobenzamide involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, N-2-adamantyl-4-chloro-3-nitrobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments include its potent inhibitory activity against cancer cells, its selectivity for cancer cells over normal cells, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments, including the complex synthesis process, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-2-adamantyl-4-chloro-3-nitrobenzamide, including the development of new cancer therapies based on N-2-adamantyl-4-chloro-3-nitrobenzamide, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the advantages and limitations of using N-2-adamantyl-4-chloro-3-nitrobenzamide in lab experiments and to optimize its use in these settings.
Synthesis Methods
The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide involves several steps, including the reaction of 2-adamantanone with N-chlorosuccinimide to form N-chloro-2-adamantanone, which is then reacted with 4-chloro-3-nitrobenzoic acid to form N-2-adamantyl-4-chloro-3-nitrobenzamide. The synthesis of N-2-adamantyl-4-chloro-3-nitrobenzamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-2-adamantyl-4-chloro-3-nitrobenzamide has been the subject of extensive scientific research due to its potential applications in the field of cancer research. Studies have shown that N-2-adamantyl-4-chloro-3-nitrobenzamide is a potent inhibitor of cancer cell growth and induces apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(2-adamantyl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-2-1-11(8-15(14)20(22)23)17(21)19-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJQUBRNWLDTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

